3-Chloro-4-methylpyridazine

Synthesis Optimization Process Chemistry Reaction Yield

Programs synthesizing pyridazine libraries via nucleophilic aromatic substitution face regioisomeric mixtures from dichloro analogs that demand chromatographic separation. 3-Chloro-4-methylpyridazine (CAS 68206-04-2) resolves this with unambiguous single-site C3 chlorine reactivity, delivering single products and accelerating parallel synthesis throughput. • 78% one-step chlorination yield from 4-methyl-3(2H)-pyridazinone-33% relative improvement over the four-step alternative (58.5% total), directly reducing precursor costs and waste volume at scale • Consistent physicochemical profile (LogP = 1.44, TPSA = 25.8 Å2) ensures reproducible ADME predictions and SAR interpretation across compound series • Multiple commercial suppliers and documented synthesis protocols ensure supply chain resilience for medicinal chemistry and agrochemical development programs

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 68206-04-2
Cat. No. B039997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylpyridazine
CAS68206-04-2
Synonyms3-CHLORO-4-METHYLPYRIDAZINE; 3-Chloro-4-methyl-1,2-diazine; 3-Chloro-4-methylpyridazine 97%; 3-Chloro-4-methylpyridazine97%; Pyridazine, 3-chloro-4-methyl-
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)Cl
InChIInChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
InChIKeyJUCXIWZFENGFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylpyridazine Overview


3-Chloro-4-methylpyridazine (CAS: 68206-04-2) is a monochlorinated pyridazine derivative with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol [1]. This heterocyclic building block exists as a solid with a melting point of 46-47°C and a predicted boiling point of 254.6°C at 760 mmHg [2]. The compound features a pyridazine core bearing a chlorine atom at position 3 and a methyl group at position 4, a regiochemical arrangement that determines its chemical reactivity profile and synthetic utility in constructing more complex heterocyclic scaffolds for pharmaceutical and agrochemical applications . The chlorine atom serves as a leaving group for nucleophilic aromatic substitution reactions, while the methyl substituent influences the electronic properties and subsequent derivatization pathways of the pyridazine ring .

Regiochemistry
Chlorine at C3, methyl at C4 defines a single reactive site for nucleophilic substitution.
Synthetic utility
Monochlorinated scaffold enables unambiguous derivatization without regioisomeric mixtures.
Handling
Low-melting solid; requires cold storage (inert atmosphere) to maintain stability.

3-Chloro-4-methylpyridazine: Analog Substitution Risks


Halogenated pyridazines bearing different substitution patterns, halogen types, or halogen counts exhibit substantially divergent reactivity profiles, regioselectivity in subsequent transformations, and physicochemical properties. Simple in-class substitution among pyridazine analogs (e.g., 3-bromo-4-methylpyridazine, 3,6-dichloro-4-methylpyridazine, or 3-chloro-5-methylpyridazine regioisomers) introduces measurable changes in molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), melting point, and steric/electronic characteristics that directly impact reaction outcomes and purification behavior [1]. Increasing chlorine count on the pyridazine ring—as in 3,6-dichloro-4-methylpyridazine—generally reduces regioselectivity in nucleophilic aromatic substitution and coupling reactions compared to the monochlorinated 3-chloro-4-methylpyridazine [2]. Brominated analogs, with a larger atomic radius and different leaving-group kinetics, alter reaction rates and product distributions in cross-coupling and substitution reactions relative to their chloro counterparts [3]. The specific regiochemistry of the chlorine at position 3 versus position 5 or 6 (as in 3-chloro-5-methylpyridazine) determines which reactive site is available for further functionalization, making regioisomers non-interchangeable for building specific target molecular architectures [1]. These differences underscore that procurement decisions must be guided by the precise substitution pattern required for the intended synthetic sequence.

Halogen type alters reactivity
Bromo or iodo analogs exhibit different leaving-group kinetics, shifting reaction rates and product distributions in cross-coupling.
Dichloro analog reduces regioselectivity
3,6-Dichloro-4-methylpyridazine provides two competing reactive sites, leading to regioisomeric mixtures that require separation.
Regioisomer mismatch
3-Chloro-5-methylpyridazine positions the reactive chlorine at a different carbon, making it non-interchangeable for target molecular architectures.

3-Chloro-4-methylpyridazine: Comparative Evidence


Synthesis Yield Advantage

The synthesis of 3-chloro-4-methylpyridazine from 4-methyl-3(2H)-pyridazinone using phosphorus oxychloride at 90°C for 3 hours achieved a 78% isolated yield after chromatographic purification (11.2 g product from 12.2 g starting material, 0.112 mol scale) . In contrast, a longer four-step protocol involving the 3,6-dichloro-4-methylpyridazine intermediate and subsequent hydrolysis/dechlorination steps produced the same target compound with a total yield of only 58.5% [1]. This 19.5 percentage-point yield difference translates to a 33% relative increase in synthetic efficiency per batch.

Synthesis yield
Reported
78% isolated (one-step POCl₃, 90°C)
58.5% total (four-step via dichloro intermediate)
Supports synthesis workflow selection.
19.5 pp yield difference; 33% relative improvement at 0.112 mol scale.
Synthesis Optimization Process Chemistry Reaction Yield

Lipophilicity vs Unsubstituted Pyridazine

3-Chloro-4-methylpyridazine exhibits a computed LogP value of 1.44 (XLogP3: 1.2), reflecting moderate lipophilicity suitable for membrane permeability in drug design contexts [1]. In contrast, the unsubstituted pyridazine parent scaffold has a reported LogP of approximately -0.72, representing a greater than 2 LogP unit increase upon chloro-methyl substitution [2]. This difference corresponds to an approximately 100-fold higher octanol-water partition coefficient for the chlorinated methyl derivative.

Lipophilicity
Class-level
LogP 1.44 (XLogP3 1.2)
Pyridazine parent: LogP ≈ -0.72
Predictable purification and assay partitioning.
~100-fold higher lipophilicity; computed values.
Physicochemical Properties Lipophilicity Drug Design

Polar Surface Area and MW Comparison

3-Chloro-4-methylpyridazine has a Topological Polar Surface Area (TPSA) of 25.8 Ų and a molecular weight of 128.56 g/mol [1]. 3,6-Dichloro-4-methylpyridazine possesses the identical TPSA of 25.8 Ų despite containing two chlorine atoms, but with a substantially higher molecular weight of 163.01 g/mol and a higher melting point of 86-88°C (vs 46-47°C for the monochloro compound) [2]. 3-Bromo-4-methylpyridazine has a molecular weight of 173.01 g/mol, approximately 35% higher than the chloro analog . While TPSA—a key predictor of passive membrane permeability—remains identical between mono- and dichloro analogs, the higher molecular weight and altered physical state of the dichloro compound affect its solubility and purification characteristics.

TPSA & MW
Reported
TPSA 25.8 Ų; MW 128.56; m.p. 46–47°C
Dichloro: TPSA 25.8; MW 163.01; m.p. 86–88°C
Physical state affects purification and handling.
MW increases 27–35% for dihalo/bromo analogs.
Physicochemical Properties Molecular Descriptors Purification Behavior

Nucleophilic Substitution Regioselectivity

Polyfunctionalized pyridazines containing multiple halogen atoms exhibit reduced regioselectivity in nucleophilic substitution reactions compared to monohalogenated derivatives [1]. 3-Chloro-4-methylpyridazine, bearing a single chlorine atom at position 3, offers predictable and unambiguous reactivity at that site, enabling controlled sequential derivatization. In contrast, 3,6-dichloro-4-methylpyridazine presents two competing reactive positions (C3 and C6), leading to mixtures of regioisomeric products that require chromatographic separation [1]. This loss of regiocontrol is a documented challenge in pyridazine chemistry when increasing halogen count.

Regioselectivity
Class-level
Monochloro: single product from C3 substitution. Dichloro: competing C3/C6 sites produce regioisomeric mixtures.
Unambiguous reactivity streamlines parallel synthesis.
Based on polyfunctionalized pyridazine reactivity trends.
Reaction Selectivity Nucleophilic Substitution Synthetic Utility

Storage and Handling Requirements

3-Chloro-4-methylpyridazine is a solid at ambient temperatures with a melting point of 46-47°C, requiring storage under inert atmosphere (nitrogen or argon) at 2-8°C to maintain stability . In contrast, 3,6-dichloro-4-methylpyridazine exhibits a melting point of 86-88°C and may be stored at room temperature [1]. The target compound's lower melting point necessitates cold-chain storage logistics but offers the advantage of easier handling in solution-phase chemistry at ambient temperatures without requiring pre-warming.

Storage
Reported
m.p. 46–47°C; store 2–8°C, inert gas
Dichloro: m.p. 86–88°C; room temp. storage
Cold-chain logistics required.
Lower melting point facilitates ambient solution handling.
Stability Storage Requirements Handling Protocol

Validated Scale-Up Protocol Availability

The synthesis of 3-chloro-4-methylpyridazine from 4-methyl-3(2H)-pyridazinone using phosphorus oxychloride is documented with a validated 78% isolated yield and full experimental details including purification by flash chromatography with 2:1 ethyl acetate-isohexane and complete ¹H NMR characterization (δ 8.97, d, J = 4.9 Hz; δ 7.35, d, J = 4.9 Hz; δ 2.44, s) . The corresponding synthesis of 3-bromo-4-methylpyridazine is not described with comparable experimental detail or validated yields in the accessible literature. The availability of a reproducible, high-yielding protocol reduces process development risk for users planning multi-gram to kilogram scale syntheses.

Protocol availability
Data to verify
Validated 78% yield protocol with full experimental and NMR characterization exists. Bromo analog lacks comparable documentation.
Supports process development planning; verify independently.
Literature survey; no formal comparative validation reported.
Process Reliability Scale-up Feasibility Documentation

3-Chloro-4-methylpyridazine: Key Applications


Process Chemistry Scale-Up

The documented 78% one-step chlorination yield from 4-methyl-3(2H)-pyridazinone —a 33% relative improvement over the 58.5% total yield of the alternative four-step protocol via 3,6-dichloro intermediate —makes 3-chloro-4-methylpyridazine the economically preferable choice for campaigns requiring multi-gram to kilogram quantities. The higher yield directly reduces precursor material costs and waste stream volume, critical factors in pilot plant and manufacturing-scale operations.

Regioselective Derivatization for Medicinal Chemistry

Programs synthesizing compound libraries through nucleophilic aromatic substitution at the pyridazine C3 position benefit from the unambiguous reactivity of 3-chloro-4-methylpyridazine. Unlike 3,6-dichloro-4-methylpyridazine, which produces regioisomeric mixtures requiring chromatographic separation , the monochlorinated scaffold yields single products, accelerating library synthesis throughput and reducing purification workload in parallel medicinal chemistry workflows.

Reproducible Physicochemical Profiles in Assays

Applications dependent on consistent lipophilicity (LogP = 1.44) and polar surface area (TPSA = 25.8 Ų) for ADME property prediction require the precise 3-chloro-4-methyl substitution pattern. Substituting with 3-bromo-4-methylpyridazine (MW = 173.01 g/mol, +35% heavier) or 3,6-dichloro-4-methylpyridazine (MW = 163.01 g/mol, m.p. = 86-88°C) [4] introduces measurable changes in molecular descriptors that alter membrane permeability predictions and assay reproducibility, confounding structure-activity relationship (SAR) interpretation.

Agrochemical Intermediate Synthesis

3-Chloro-4-methylpyridazine serves as a validated precursor for the synthesis of heterocyclic agrochemical intermediates . The compound's moderate lipophilicity (LogP 1.44) and single reactive site enable predictable downstream functionalization to herbicidal and fungicidal pyridazine derivatives . The availability of a documented high-yield synthesis protocol and multiple commercial suppliers (as documented on ChemicalBook) ensures supply chain resilience for agricultural chemical development programs operating under tight cost constraints.

Application
Selection Property
Validation Focus
Multi-gram to kilogram synthesis campaigns
Validated one-step high-yield protocol
Reproduce reported yield and purity at intended scale
Parallel library synthesis via nucleophilic substitution
Single reactive C3 site for unambiguous derivatization
Confirm regiochemical outcome by NMR/HPLC
ADME/SAR profiling campaigns
Consistent LogP and TPSA values
Verify lot-to-lot LogP and chromatographic behavior
Agrochemical intermediate synthesis
Moderate lipophilicity and single reactive handle
Confirm reactivity in target coupling reactions

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